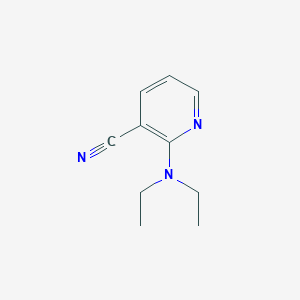

3-Cyano-2-diethylaminopyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

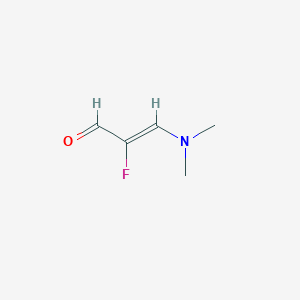

The synthesis of 3-Cyano-2-diethylaminopyridine derivatives involves a one-pot multicomponent reaction, starting from substituted acetophenone, ethyl cyanoacetate, and aryl aldehydes in the presence of ammonium acetate . Another method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .Molecular Structure Analysis

The molecular structure of this compound can be determined using various techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED), which enables the determination of three-dimensional molecular structures from sub-μm microcrystals .Chemical Reactions Analysis

The chemical reactions involving this compound include the synthesis of 2-amino-3-cyano pyridines derivatives. This process involves the reaction of aldehyde, malononitrile, substituted acetophenone, and ammonium acetate at 100 °C under solvent-free conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this compound can be analyzed using various techniques. These include hardness, topography, and hydrophilicity, which are known to be important parameters in the biological evaluation of materials . Thermal analysis techniques such as Thermogravimetric analysis (TGA) and Differential Thermal Analysis (DTA) can also be used .Wissenschaftliche Forschungsanwendungen

Novel Synthesis Methods

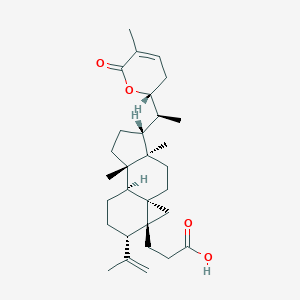

Research has shown innovative methods for synthesizing derivatives of 3-cyano-2-diethylaminopyridine, demonstrating its utility in creating structurally diverse compounds. Villemin et al. (2013) developed a solventless synthesis technique for new cyano-2-aminopyridine derivatives using enaminonitriles under microwave irradiation, highlighting a sustainable approach to compound development (Villemin et al., 2013). Similarly, Zhang et al. (2016) established a solvent-free synthesis method for novel steroidal 3-cyano-2-aminopyridines, which could lead to advancements in the pharmaceutical and material sciences (Zhang et al., 2016).

Antibacterial Applications

Kibou et al. (2022) demonstrated the antibacterial potential of 2-aminopyridine derivatives synthesized from this compound. Their study indicated that these compounds exhibit significant antibacterial activity, particularly against Gram-positive bacteria, showcasing the potential of these derivatives in developing new antibacterial agents (Kibou et al., 2022).

Material Science and Catalysis

In the realm of material science, Achagar et al. (2022) illustrated the use of nanostructured catalysts for the synthesis of 2-amino-3-cyanopyridine derivatives. This process underscores the role of this compound derivatives in facilitating efficient and environmentally friendly chemical reactions, which are crucial for the development of novel materials and catalysts (Achagar et al., 2022).

Photophysical and Biochemical Studies

Research into the photophysical properties of compounds derived from this compound, such as the work by Ma et al. (2020), has opened avenues for their use as fluorescent chemosensors. These studies contribute to the development of novel probes for biochemical applications, enhancing our ability to detect and quantify biological and chemical phenomena (Ma et al., 2020).

Zukünftige Richtungen

While specific future directions for 3-Cyano-2-diethylaminopyridine were not found in the search results, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . Additionally, the development of targeted therapies that selectively bind and act through molecules expressed by cancer cells has been a major advancement in the treatment of cancer .

Eigenschaften

IUPAC Name |

2-(diethylamino)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-3-13(4-2)10-9(8-11)6-5-7-12-10/h5-7H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMYGNXYWTWFBRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=CC=N1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90434092 |

Source

|

| Record name | 3-Cyano-2-diethylaminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17782-02-4 |

Source

|

| Record name | 3-Cyano-2-diethylaminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Dipropylamino)methyl]piperidine](/img/structure/B169690.png)

![1-[7-Amino-5-(2-bromopropyl)-2,3-dihydro-1H-indol-1-yl]ethanone](/img/structure/B169701.png)

![Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B169709.png)